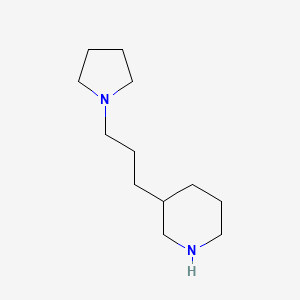

3-(3-(Pyrrolidin-1-yl)propyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

3-(3-pyrrolidin-1-ylpropyl)piperidine |

InChI |

InChI=1S/C12H24N2/c1-2-9-14(8-1)10-4-6-12-5-3-7-13-11-12/h12-13H,1-11H2 |

InChI Key |

UKZIETSBVULVQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Pyrrolidin 1 Yl Propyl Piperidine and Its Analogues

Strategies for Constructing Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems

The formation of saturated nitrogen heterocycles like piperidine and pyrrolidine is a cornerstone of modern organic synthesis, driven by their prevalence in pharmaceuticals and natural products. nih.govbeilstein-journals.org Methodologies for their construction are broadly categorized into intramolecular cyclization, intermolecular annulation, and approaches utilizing the chiral pool.

Intramolecular Cyclization Approaches for Saturated Nitrogen Heterocycles

Intramolecular cyclization is a powerful strategy for forming piperidine and pyrrolidine rings, where a linear precursor containing a nitrogen nucleophile and an electrophilic center reacts to form the cyclic structure. nih.gov This approach benefits from favorable entropies and allows for significant control over stereochemistry.

A common method involves the cyclization of halogenated amides. For instance, a one-pot process can be employed where a secondary amide is first activated, typically with trifluoromethanesulfonic anhydride, to form an iminium ion intermediate. Subsequent reduction with a hydride source like sodium borohydride, followed by intramolecular nucleophilic substitution, yields the desired piperidine or pyrrolidine ring. mdpi.comresearchgate.net This cascade reaction integrates amide activation, reduction, and cyclization seamlessly. mdpi.com

Another key strategy is the reductive amination of dicarbonyl compounds or their precursors. An iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where phenylsilane (B129415) serves a multifunctional role in imine formation, cyclization, and reduction of the piperidinone intermediate. nih.gov Similarly, intramolecular reductive hydroamination/cyclization of alkynes provides a pathway to piperidines through an iminium ion intermediate generated from acid-mediated alkyne functionalization. nih.gov

Radical-mediated cyclizations also offer a versatile route. Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines. nih.gov Additionally, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor presents a green and efficient method for synthesizing both piperidine and pyrrolidine derivatives. beilstein-journals.orgnih.gov

| Intramolecular Cyclization Method | Precursor Type | Key Reagents/Catalysts | Ring System(s) Formed | Reference(s) |

| Halogenated Amide Cyclization | Secondary ω-halo amides | Tf₂O, NaBH₄ | Piperidine, Pyrrolidine | mdpi.comresearchgate.net |

| Reductive Amination | ω-amino fatty acids | Iron complex, Phenylsilane | Piperidine, Pyrrolidine, Azepane | nih.gov |

| Alkyne Hydroamination/Cyclization | Alkynyl amines | Acid | Piperidine | nih.gov |

| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Piperidine | nih.gov |

| Electroreductive Cyclization | Imines and dihaloalkanes | None (electrochemical) | Piperidine, Pyrrolidine | beilstein-journals.orgnih.gov |

| Lithiation-Cyclization | N-Boc-(chloroalkyl)arylmethylamines | s-BuLi/(-)-sparteine | Pyrrolidine, Piperidine | acs.org |

Intermolecular Annulation and Reductive Amination Methods

Intermolecular strategies construct the heterocyclic ring from two or more separate components, offering a high degree of flexibility and convergence. nih.gov Annulation reactions, such as [3+2] and [4+2] cycloadditions, are effective for building pyrrolidine and piperidine scaffolds directly from olefins. nih.govrsc.org These methods can be tuned to favor one ring system over the other by controlling reaction conditions like halogenating reagents, concentration, and solvent. nih.gov

Reductive amination is a cornerstone of C-N bond formation and is widely applied in the intermolecular synthesis of piperidines. researchgate.nettandfonline.com This two-step process typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. nih.govresearchgate.net A variety of reducing agents can be employed, including hydride reagents (e.g., NaBH₃CN, NaBH(OAc)₃) and catalytic hydrogenation (H₂/Pd/C). researchgate.net A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts exemplifies a more complex cascade, involving initial reduction, hydrolysis to a dicarbonyl intermediate, and subsequent double reductive amination with an exogenous amine to form N-aryl piperidines. nih.gov The use of borane-pyridine complex has also been reported as a less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. tandfonline.com

Chiral Pool Approaches for Enantiomerically Pure Derivatives

The chiral pool approach leverages naturally occurring, enantiomerically pure starting materials to synthesize chiral target molecules. Amino acids like proline and hydroxyproline (B1673980) are common starting points for the synthesis of chiral pyrrolidine derivatives, while other natural products can serve as precursors for chiral piperidines. mdpi.comnih.gov

For example, (S)-prolinol, readily obtained by the reduction of L-proline, is a versatile building block for numerous pyrrolidine-containing drugs. nih.gov The synthesis of many complex molecules begins with commercially available Boc-protected trans-4-hydroxy-L-proline. nih.gov The inherent chirality of these starting materials is carried through the synthetic sequence, ensuring the formation of an enantiomerically pure product. mdpi.com This strategy avoids the need for chiral resolutions or asymmetric catalysis in later stages. The Henry-Nef reaction provides another versatile route from the chiral pool to access 2-substituted pyrrolidine and piperidine alkaloids. documentsdelivered.com Asymmetric synthesis can also be achieved by using a chiral amine auxiliary in condensation reactions, which induces stereoselectivity and can be cleaved later to yield enantiopure NH-piperidines. researchgate.net

Approaches for Introducing the Propyl Linker Moiety

Connecting the pre-formed piperidine and pyrrolidine rings with a three-carbon chain is the final key step in synthesizing the target compound. This is typically achieved through nucleophilic substitution or coupling strategies.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a direct and widely used method for forging the bond between the propyl linker and one of the nitrogen heterocycles. nih.govmdpi.com This strategy involves reacting a nucleophilic nitrogen atom from one ring with an electrophilic three-carbon chain attached to the other.

A common approach involves the reaction of a piperidine derivative bearing a leaving group on a propyl side chain (e.g., a mesylate or halide) with pyrrolidine. The nitrogen of the pyrrolidine ring acts as the nucleophile, displacing the leaving group to form the desired C-N bond and complete the assembly of 3-(3-(pyrrolidin-1-yl)propyl)piperidine. nih.gov For example, a primary alcohol on a piperidine sidechain can be converted to a mesylate using methanesulfonyl chloride. This mesylate then serves as an excellent electrophile for nucleophilic attack by a secondary amine like pyrrolidine. nih.gov This type of Sₙ2 reaction is a fundamental transformation in organic synthesis. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Key Bond Formed | Reference(s) |

| Piperidine-propyl-OMs | Pyrrolidine | Nucleophilic Substitution | Pyrrolidine-N — Propyl-C | nih.gov |

| Piperidine | Pyrrolidine-propyl-Br | Nucleophilic Substitution | Piperidine-N — Propyl-C | nih.govresearchgate.net |

| Halogenated Amide Precursor | N/A (Intramolecular) | Intramolecular Nucleophilic Substitution | N — C (Ring Formation) | mdpi.com |

Coupling Reactions and Amide Formation

More advanced strategies for installing the propyl linker involve metal-catalyzed coupling reactions or an amide formation-reduction sequence. Palladium-catalyzed reactions, for instance, can be used for C-N bond formation. nih.gov

An alternative two-step approach involves the formation of an amide bond followed by its reduction. For example, a piperidine derivative functionalized with a propanoic acid side chain can be coupled with pyrrolidine using standard peptide coupling reagents (e.g., HATU). The resulting amide is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yielding the final propyl-linked product. nih.gov This amide formation-reduction sequence is a robust and reliable method for constructing such linkages in complex molecules.

Functionalization and Derivatization Techniques on Piperidine and Pyrrolidine Scaffolds

The piperidine and pyrrolidine rings present in this compound and its analogues are common scaffolds in many biologically active compounds. Their functionalization is a key step in modifying the physicochemical and pharmacological properties of the parent molecule. Techniques such as N-alkylation, N-acylation, and selective fluorination are pivotal in developing new derivatives with tailored characteristics.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for derivatizing the secondary amine groups of piperidine and pyrrolidine scaffolds. These reactions introduce alkyl or acyl groups onto the nitrogen atom, which can significantly alter the molecule's steric and electronic properties.

A variety of catalytic methods have been developed for the N-alkylation of cyclic amines. One sustainable approach involves the decarboxylative N-alkylation of α-amino acids with alcohols, utilizing ruthenium- and iron-based catalysts to produce a wide range of five- and six-membered N-alkylated heterocycles in moderate to excellent yields. researchgate.net Carboxylic acids can also serve as alternative starting materials for the N-alkylation of amines in the presence of a suitable catalyst and a reducing agent like hydrosilane. researchgate.net

Traditional N-alkylation often involves the reaction of the amine with an alkyl halide (e.g., alkyl bromide or iodide). The reaction can be performed in a solvent like anhydrous acetonitrile. To drive the reaction to completion and avoid the accumulation of the ammonium (B1175870) salt, a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine is often added to neutralize the acid formed during the reaction. researchgate.net The slow addition of the alkyl halide can help favor monoalkylation over dialkylation. researchgate.net

Below is a summary of common N-alkylation conditions for piperidine and pyrrolidine scaffolds.

| Reagents | Base | Solvent | Temperature | Notes |

| Alkyl Bromide/Iodide | K2CO3 | DMF | Room Temp. | Standard procedure for alkylation. researchgate.net |

| Alkyl Halide | KHCO3 | Acetonitrile | Room Temp. | Base speeds up the reaction. researchgate.net |

| Silver (I) Oxide, Alkyl Halide | None specified | DMF | 70°C | Alternative method using a metal oxide. researchgate.net |

| Alcohols | Ru or Fe-based catalyst | Not specified | Not specified | Sustainable route via decarboxylative N-alkylation. researchgate.net |

This table is interactive and can be sorted by column.

Selective Fluorination Strategies for Modifying Basicity and Absorption

Research on analogues such as 3-(3-(piperidin-1-yl)propyl)indoles has demonstrated that incorporating fluorine can significantly reduce the pKa of the basic nitrogen center. acs.orgnih.gov This reduction in basicity has been shown to have a beneficial influence on oral absorption. acs.orgnih.gov Versatile synthetic strategies have been developed to introduce fluorine at various positions, including creating 4-fluoropiperidines or placing fluorine atoms on the propyl linker connecting the two heterocyclic rings. acs.orgnih.gov

The effect of fluorination on a compound's basicity and lipophilicity has been studied extensively. researchgate.net The strategic placement of fluorine atoms can modulate the electronic distribution within the molecule, thereby influencing its physicochemical properties. researchgate.net For example, a series of fluorinated pyrrolidines and piperidines were synthesized and investigated, highlighting the impact of fluorine substitution on biological activity. nih.gov

The table below illustrates the impact of fluorination on the basicity (pKa) of piperidine-containing compounds, based on findings from related indole (B1671886) derivatives.

| Compound Structure | Position of Fluorine | pKa | Change in pKa |

| Piperidine Analogue | None | ~9.8 | N/A |

| 4-Fluoropiperidine Analogue | C-4 of Piperidine | ~9.0 | -0.8 |

| Propyl-Fluorinated Analogue | Propyl Linker | ~9.2 | -0.6 |

This table is interactive and can be sorted by column. Data is illustrative based on published findings for similar structures. acs.orgnih.gov

Structure Activity Relationship Sar Studies of 3 3 Pyrrolidin 1 Yl Propyl Piperidine Analogues

Influence of Pyrrolidine (B122466) Ring Substitutions on Biological Activity

The pyrrolidine ring, a five-membered saturated heterocycle, plays a significant role in the biological activity of numerous compounds. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly impact ligand-receptor interactions. nih.gov SAR studies on various classes of bioactive molecules have demonstrated that substitutions on the pyrrolidine ring can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of 3-(3-(pyrrolidin-1-yl)propyl)piperidine analogues, the introduction of substituents on the pyrrolidine ring can lead to diverse biological outcomes. The position, size, and electronic properties of these substituents are critical determinants of their effect. For instance, in other classes of compounds, the introduction of a methyl group at the C-3 position of the pyrrolidine ring has been shown to enhance metabolic stability due to steric hindrance, which can lead to improved pharmacokinetic profiles. nih.gov

The following table summarizes the potential influence of various substitutions on the pyrrolidine ring based on general SAR principles observed in related structures.

| Substitution Position | Substituent Type | Potential Impact on Biological Activity |

| C-2 | Small alkyl groups | May influence stereoselectivity and binding affinity. |

| C-3 | Methyl, Hydroxyl | Can enhance metabolic stability and modulate receptor interactions. Stereochemistry is critical. |

| C-3, C-4 | Various groups | The relative stereochemistry (cis vs. trans) is crucial for defining the bioactive conformation. |

| N-substitution | Not applicable for this scaffold | The nitrogen is quaternary, linking to the propyl chain. |

It is important to note that while these general principles provide a framework for understanding the potential effects of pyrrolidine ring substitutions, the precise impact on the biological activity of this compound analogues would need to be determined through empirical testing against specific biological targets.

Impact of Piperidine (B6355638) Ring Modifications on Receptor Affinity and Functional Efficacy

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its modification is a common strategy to fine-tune the pharmacological profile of a lead compound. The piperidine moiety in this compound analogues is a key structural element that can significantly influence receptor affinity and functional efficacy. acs.org

Modifications to the piperidine ring itself, such as the introduction of substituents, can further modulate activity. The position and nature of these substituents are key. For instance, in a series of 3-phenoxypropyl piperidine analogues, various substitutions on the piperidine ring were explored to understand their impact on ORL1 (NOP) receptor agonism. researchgate.netresearchgate.net The addition of functional groups can introduce new points of interaction with the receptor, such as hydrogen bonding or hydrophobic interactions, thereby altering binding affinity and efficacy.

The table below outlines potential modifications to the piperidine ring and their likely impact on the biological properties of this compound analogues.

| Modification Type | Specific Change | Potential Impact on Receptor Affinity and Efficacy |

| Ring Substitution | Introduction of alkyl, aryl, or functional groups at various positions. | Can alter steric and electronic properties, leading to changes in binding affinity and selectivity. May introduce new receptor interactions. |

| N-Substitution | Modification of the substituent on the piperidine nitrogen. | Can influence basicity and overall molecular conformation, impacting receptor binding. |

| Ring Conformation | Introduction of bulky groups that may bias the chair conformation. | Can lock the molecule into a more or less favorable conformation for receptor binding. |

| Replacement | Replacement of the piperidine with other saturated heterocycles (e.g., piperazine). | Can significantly alter receptor selectivity profiles. acs.org |

These modifications provide a versatile toolkit for medicinal chemists to optimize the pharmacological properties of this class of compounds.

Role of the Propyl Linker Length and Heteroatom Connectivity in Activity Profiles

The three-carbon propyl linker connecting the pyrrolidine and piperidine rings is a critical component of the this compound scaffold, influencing the spatial relationship between these two key pharmacophoric elements. Variations in the length and composition of this linker can have a profound impact on the biological activity of the analogues.

The length of the alkyl chain is a well-established determinant of activity in many ligand-receptor systems. For some receptors, a specific distance between binding motifs is required for optimal interaction. In the case of certain piperazine (B1678402) derivatives targeting the histamine (B1213489) H₃ receptor, extending the linker length has been shown to decrease affinity. nih.gov This suggests that an optimal linker length exists to correctly position the terminal heterocyclic ring within the receptor's binding pocket. Conversely, for other targets, a longer or shorter linker may be advantageous.

Introducing heteroatoms, such as oxygen or nitrogen, into the linker to create ether or amine functionalities can also significantly alter the activity profile. These heteroatoms can change the flexibility, polarity, and hydrogen bonding capacity of the linker. For example, replacing a carbon with an oxygen atom can introduce a potential hydrogen bond acceptor and alter the conformational preferences of the chain.

The following table illustrates how modifications to the linker might affect the biological activity of this compound analogues.

| Linker Modification | Example | Potential Effect on Activity Profile |

| Chain Length Variation | Ethylene, Butylene, or longer chains | Can increase or decrease receptor affinity depending on the optimal distance required for binding. nih.gov |

| Introduction of Heteroatoms | Ether or Amine linkage | Alters linker flexibility, polarity, and hydrogen bonding potential, which can impact binding affinity and selectivity. |

| Conformational Restriction | Cyclopropyl or other rigid units | Reduces conformational flexibility, which can lead to higher affinity if the locked conformation is bioactive, but lower affinity otherwise. |

The flexibility of the propyl chain allows the pyrrolidine and piperidine rings to adopt various relative orientations, and understanding the energetic landscape of these conformations is key to rational drug design.

Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions

The three-dimensional structure of a ligand is paramount to its ability to bind to a biological target. For a flexible molecule like this compound, which contains two saturated rings and a flexible propyl linker, a multitude of conformations are possible. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations and to ultimately determine the "bioactive conformation" – the specific shape the molecule adopts when bound to its receptor.

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org The orientation of the propylpyrrolidine substituent (axial vs. equatorial) on the piperidine ring is a key conformational feature. The energetic preference for either orientation can be influenced by other substituents on the piperidine ring. acs.org The pyrrolidine ring also has its own set of puckered conformations (envelope and twist). The flexible propyl linker can rotate around its single bonds, allowing the two heterocyclic rings to be positioned at various distances and orientations relative to each other.

Computational methods, such as molecular mechanics and quantum mechanics, are often employed to explore the conformational landscape of flexible molecules. nih.gov These studies can predict the relative energies of different conformers and identify potential bioactive conformations. Docking studies, which place a ligand into the known or modeled three-dimensional structure of a receptor, can further refine our understanding of the ligand-target interactions and help to rationalize the observed SAR. nih.gov

Understanding the bioactive conformation is crucial for designing new analogues with improved affinity. By designing molecules that are pre-organized into the bioactive conformation, the entropic penalty of binding can be reduced, leading to a more favorable binding free energy.

Stereochemical Considerations in Structure-Activity Relationships for Chiral Analogues

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The introduction of chiral centers into the this compound scaffold can lead to stereoisomers (enantiomers and diastereomers) with markedly different pharmacological properties. nih.gov

Chirality can be introduced at several positions within the molecule:

On the Pyrrolidine Ring: Substituents on the pyrrolidine ring can create one or more chiral centers. The absolute configuration (R or S) at these centers can dramatically affect biological activity. For example, in a class of antiestrogen (B12405530) compounds, the stereospecific orientation of a methyl group on the pyrrolidine ring determined whether the compound acted as a pure antagonist or a selective degrader of the estrogen receptor. nih.gov

On the Piperidine Ring: Similarly, substituents on the piperidine ring can introduce chirality. The different spatial arrangements of these substituents in the enantiomers can lead to differential binding to a chiral receptor pocket. rsc.org

On the Propyl Linker: While the parent linker is achiral, the introduction of substituents on the chain could create stereocenters.

The separation and biological evaluation of individual stereoisomers are essential to understanding the stereochemical requirements for activity. It is common for one enantiomer to be significantly more potent than the other (eutomer vs. distomer), a phenomenon known as eudismic ratio. In some cases, the "inactive" enantiomer may even contribute to side effects or have a different activity profile altogether.

The following table highlights the importance of stereochemistry in the SAR of chiral analogues.

| Chiral Center Location | Stereochemical Aspect | Significance in SAR |

| Pyrrolidine Ring | R vs. S configuration of substituents. | Can lead to significant differences in potency and efficacy due to specific interactions with the chiral receptor environment. nih.gov |

| Piperidine Ring | R vs. S configuration of substituents. | Different enantiomers can exhibit distinct binding affinities and functional activities. rsc.org |

| Multiple Chiral Centers | Diastereomers | Diastereomers have different physical and biological properties, and one may be significantly more active than the others. |

A thorough investigation of the stereochemistry-activity relationship is therefore a critical component of the optimization process for this class of compounds.

Pharmacological Characterization of 3 3 Pyrrolidin 1 Yl Propyl Piperidine Analogues: in Vitro and Preclinical Studies

Receptor Binding and Functional Assays

The pharmacological profile of 3-(3-(pyrrolidin-1-yl)propyl)piperidine and its structural analogues is complex, characterized by interactions with multiple receptor systems. These compounds, typically featuring a piperidine (B6355638) or pyrrolidine (B122466) core connected via a propyl linker to another cyclic moiety, have been investigated for their potential to modulate various neurotransmitter pathways.

Analogues containing the piperidine moiety have been identified as potent ligands for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system that acts as an auto- and heteroreceptor to regulate neurotransmission. Many of these compounds function as H3R antagonists or inverse agonists, which increases the release of histamine and other neurotransmitters, a mechanism considered relevant for treating various central nervous system disorders.

In vitro studies have demonstrated that the unsubstituted piperidine ring is a key structural feature for high affinity at the human H3 receptor (hH3R). For instance, a series of piperidine-based compounds showed high affinity for H3 receptors, with Ki values often in the low nanomolar range. Functional assays, such as those measuring guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, have confirmed that these ligands can act as competitive antagonists and inverse agonists. For example, the non-imidazole compound BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine) was identified as a potent competitive antagonist with a Ki value of 0.16 nM and an inverse agonist with an EC50 value of 1.5 nM at the human H3 receptor. The piperidine moiety has been established as a critical structural feature for this dual H3/σ1 receptor activity.

The structure-activity relationship in this class of compounds is sensitive to modifications. Replacing the piperidine ring with a piperazine (B1678402) moiety can drastically alter the acid-base properties and affect H3R affinity. Similarly, the nature of the substituent on the piperidine ring and the length of the linker chain also influence binding affinity and functional activity.

| Compound | hH3R Binding Affinity (Ki, nM) | Functional Activity | Functional Potency (EC50/IC50, nM) |

|---|---|---|---|

| Analogue 5 | 6.2 | Antagonist/Inverse Agonist | N/A |

| Analogue 7 | 5.2 | Antagonist/Inverse Agonist | N/A |

| Analogue 12 | 7.7 | Antagonist/Inverse Agonist | N/A |

| BF2.649 | 0.16 | Inverse Agonist | 1.5 (EC50) |

The serotonergic system is another key target for piperidine-containing analogues. Specifically, agonism at the serotonin 5-HT1D receptor has been identified as a significant mechanism of action for certain derivatives. The 5-HT1D receptor is implicated in processes such as intracranial vasoconstriction, making it a target for the treatment of migraine.

Research into a series of 3-[3-(piperidin-1-yl)propyl]indoles has led to the identification of potent and selective 5-HT1D receptor agonists. For example, the compound L-772,405, which features this structural motif, was found to be a high-affinity, full agonist at the human 5-HT1D (h5-HT1D) receptor. It demonstrated a 170-fold selectivity for h5-HT1D over the closely related h5-HT1B receptor. Similarly, a series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl] piperidines were investigated, with one analogue found to be a full agonist at the h5-HT1D receptor with good binding selectivity over the h5-HT1B receptor nih.gov. These findings highlight that the piperidine-propyl scaffold can be effectively incorporated into structures that selectively target the 5-HT1D receptor subtype.

| Compound Class | Receptor Target | Functional Activity | Selectivity Profile |

|---|---|---|---|

| 3-[3-(piperidin-1-yl)propyl]indoles (e.g., L-772,405) | h5-HT1D | Full Agonist | 170-fold selective over h5-HT1B |

| 4-hydroxy-1-[3-(...)-indol-3-yl)propyl]piperidines | h5-HT1D | Full Agonist | Good selectivity over h5-HT1B |

Sigma (σ) receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are chaperone proteins involved in a wide range of cellular functions and are considered important targets for neuropsychiatric and neurodegenerative disorders. Many piperidine and pyrrolidine analogues exhibit significant affinity for both sigma receptor subtypes.

The piperidine ring has been identified as a crucial structural element for conferring high affinity for the σ1R, often in compounds that also target the H3 receptor. acs.orgnih.govnih.gov For example, replacing a piperazine ring with a piperidine in certain chemical scaffolds can dramatically increase σ1R affinity from the micromolar to the low nanomolar range. nih.gov In one study, piperidine derivatives showed high affinity for σ1R with Ki values as low as 3.3 nM and 4.5 nM. nih.gov Functional studies have further characterized some of these ligands. For instance, compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a potent S1R agonist with a Ki value of 3.2 nM. nih.gov The affinity for σ2R is often more variable within the same series of compounds. nih.gov

| Compound | σ1R Binding Affinity (Ki, nM) | σ2R Binding Affinity (Ki, nM) | Functional Profile (S1R) |

|---|---|---|---|

| Analogue 3 | 18.5 | 245 | N/A |

| Analogue 7 | 4.8 | 116 | N/A |

| Analogue 12 | 4.5 | 10 | N/A |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | N/A | Agonist |

Analogues of this compound have been evaluated for their ability to inhibit the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (B1679862) (NE), and serotonin (5-HT)—by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively.

Derivatives containing a pyrrolidine ring, such as analogues of pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), have been shown to be potent inhibitors of DAT and NET while being relatively poor inhibitors of SERT. nih.gov For example, the S-isomer of pyrovalerone was found to be the more active enantiomer. nih.gov Certain analogues in this class, like the 1-(3,4-dichlorophenyl) derivative, exhibit IC50 values for dopamine uptake inhibition in the low nanomolar range. nih.gov Furthermore, studies on 4-piperidines and 3-pyrrolidines have identified selective NET inhibitors, selective SERT inhibitors, and dual SERT/NET inhibitors (SNRIs) within the same chemical series, demonstrating that structural modifications can fine-tune the selectivity profile. nih.gov For instance, some 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives show high affinity for SERT, with Ki values as low as 9.2 nM. nih.gov

| Compound Class/Analogue | DAT Inhibition (IC50/Ki, nM) | NET Inhibition (IC50/Ki, nM) | SERT Inhibition (IC50/Ki, nM) |

|---|---|---|---|

| Pyrovalerone Analogue (4a) | 56 (IC50) | 45 (IC50) | >10,000 (IC50) |

| Pyrovalerone Analogue (4u) | 16 (IC50) | 15 (IC50) | 1,800 (IC50) |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Analogue (11) | 288 (Ki) | N/A | 9.2 (Ki) |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Various piperidine and pyrrolidine derivatives have been synthesized and evaluated for their AChE inhibitory activity.

The piperidine ring is a common scaffold in known AChE inhibitors like donepezil, as its tertiary nitrogen can interact with the anionic site of the enzyme. ijpsi.org Studies on novel piperidine derivatives have identified highly potent inhibitors. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent AChE inhibitors, with an IC50 value of 0.56 nM. nih.gov This compound showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov Other series of N-benzyl piperidine derivatives have also shown dual inhibitory activity against both AChE and histone deacetylase (HDAC). nih.gov Pyrrolidine-based structures, such as dispiro pyrrolidines, have also been investigated, with some compounds showing promising efficacy against both AChE and BuChE. rsc.org

| Compound/Analogue | AChE Inhibition (IC50, µM) | Selectivity (vs. BuChE) |

|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.00056 | 18,000-fold for AChE |

| N-Benzyl piperidine derivative (d10) | 3.22 | N/A |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] (8e) | 1.53 | More selective for AChE |

| Semi-synthetic piperidine alkaloid (7) | 7.32 | 21-fold for AChE |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) has emerged as a significant target for the development of antidiabetic agents. The inhibition of this enzyme prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), thereby prolonging their activity and enhancing glucose-dependent insulin secretion. oatext.comtandfonline.com Structural motifs involving pyrrolidine and piperidine rings are features found in several known DPP-IV inhibitors. nih.govnih.gov The 2-cyanopyrrolidine moiety, in particular, is characteristic of a class of potent, reversible inhibitors of the DPP-IV enzyme. nih.gov

In an effort to explore novel DPP-IV inhibitors, researchers have designed and synthesized compounds that replace the piperazine ring of a known potent inhibitor with piperidine and pyrrolidine heterocyclic systems. oatext.com This research aimed to understand the structural requirements for effective DPP-IV inhibition. The resulting analogues, featuring either a 4-benzylpiperidine or a 2-benzylpyrrolidine core, were evaluated for their in vitro inhibitory activity against the DPP-IV enzyme. The study found that reducing the ring size from a piperazine to a pyrrolidine, while maintaining the benzyl substitution, resulted in the most active inhibitor among the newly designed compounds. oatext.com Specifically, the 2-benzylpyrrolidine derivative exhibited a lower IC50 value compared to its piperidine counterpart, indicating higher potency. oatext.com

Table 1: In Vitro DPP-IV Inhibitory Activity of Piperidine and Pyrrolidine Analogues

| Compound ID | Core Heterocycle | Substitution | IC50 (µM) |

|---|---|---|---|

| 1 | Piperidine | 4-Benzyl | 1.6 ± 0.04 |

| 2 | Pyrrolidine | 2-Benzyl | 0.8 ± 0.02 |

| 3 | Piperazine | Phenethyl | 1.2 ± 0.04 |

| 4 | Piperidine | 4-Amino-1-benzyl | 4.0 ± 0.08 |

Data sourced from a study on novel DPP-IV inhibitors. oatext.com

Preclinical Efficacy in Disease Models (Mechanistic Focus)

Antinociceptive Properties in Preclinical Pain Models

Analogues containing pyrrolidine and piperidine structures have been investigated for their potential pain-relieving effects in various preclinical models of pain. Research into pyrrolidine-2,5-dione derivatives has demonstrated significant antinociceptive effects in models of both tonic and neuropathic pain. mdpi.commdpi.comnih.gov

In a mouse model of tonic pain (the formalin test), which involves two phases of pain response (an initial neurogenic phase and a later inflammatory phase), certain pyrrolidine-2,5-dione derivatives showed significant analgesic activity. mdpi.commdpi.com For instance, one study found that while some compounds were inactive in the first phase, three derivatives demonstrated a significant antinociceptive effect in the second, inflammatory phase. mdpi.com Another compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed analgesic effects in the second phase of the formalin test, suggesting an anti-inflammatory mechanism. mdpi.com

Furthermore, these analogues have shown efficacy in models of neuropathic pain. Pyrrolidine-2,5-dione derivatives revealed antiallodynic properties in an oxaliplatin-induced model of peripheral neuropathy. mdpi.comnih.gov One specific compound also successfully attenuated tactile allodynia in a streptozotocin-induced model of painful diabetic neuropathy. mdpi.comnih.gov Separately, research on [(3-chlorophenyl)piperazinylpropyl]pyridazinones, which contain a propyl linker similar to the subject compound, showed potent antinociceptive properties in the mouse hot-plate test, a model for thermal pain. nih.gov The efficacy of some of these compounds was found to be comparable to that of morphine. nih.gov

Table 2: Antinociceptive Activity of Pyrrolidine Analogues in Preclinical Models

| Compound Class | Pain Model | Observed Effect |

|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Formalin Test (Tonic Pain) | Significant reduction of pain response in the inflammatory phase. mdpi.com |

| Pyrrolidine-2,5-dione derivatives | Oxaliplatin-Induced Neuropathy | Attenuation of tactile allodynia. mdpi.com |

| Pyrrolidine-2,5-dione derivatives | Streptozotocin-Induced Diabetic Neuropathy | Attenuation of tactile allodynia. mdpi.com |

| [(3-Chlorophenyl)piperazinylpropyl]pyridazinones | Hot-Plate Test (Thermal Pain) | Increased pain threshold, with efficacy similar to morphine. nih.gov |

Antimicrobial Activity against Bacterial and Fungal Pathogens (In Vitro)

The antimicrobial potential of compounds featuring piperidine and pyrrolidine rings has been a subject of significant investigation. In vitro studies on halogenated benzene derivatives substituted with these heterocycles have revealed notable antibacterial and antifungal activities. tandfonline.comtandfonline.comnih.gov

A study evaluating a series of these compounds against a panel of standard microbial strains demonstrated that several derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. tandfonline.comnih.gov The minimum inhibitory concentration (MIC) values for the active compounds ranged from 32 to 512 µg/mL. tandfonline.comnih.gov The highest antimicrobial activities were generally observed against the Gram-positive bacterium Staphylococcus aureus and the fungus C. albicans, with MICs between 32–128 µg/mL. tandfonline.com However, the activity against Gram-negative bacteria such as Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae was less pronounced. tandfonline.com

The structure of the analogues, including the type and position of halogen substituents, significantly influenced their antimicrobial efficacy. tandfonline.com For instance, certain pyrrolidine derivatives with bromo and chloro substituents showed inhibitory activity, whereas the unsubstituted 1,3-dipyrrolidinobenzene was inactive. tandfonline.com Other research focusing on 4-(1-pyrrolidinyl) piperidine derivatives also confirmed their potential as antibacterial and antifungal agents, with specific structural modifications, such as the inclusion of a naphthalene moiety, enhancing the biological activity. wisdomlib.org

Table 3: In Vitro Antimicrobial Activity of Piperidine and Pyrrolidine Substituted Halogenobenzenes

| Microbial Strain | Type | Compound 5 (MIC, µg/mL) | Compound 6 (MIC, µg/mL) | Compound 7 (MIC, µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 128 | 64 | 32 |

| Bacillus subtilis | Gram-positive | 256 | 128 | 128 |

| Yersinia enterocolitica | Gram-negative | 512 | 256 | 256 |

| Escherichia coli | Gram-negative | 512 | 512 | 256 |

| Klebsiella pneumoniae | Gram-negative | 512 | 512 | 512 |

| Candida albicans | Fungus | 32 | 64 | 64 |

Data represent Minimum Inhibitory Concentration (MIC) values. tandfonline.comtandfonline.comnih.gov

Anticancer and Antiproliferative Activity (In Vitro)

The pyrrolidine scaffold is a versatile structural component in the design of novel compounds with potential anticancer properties. nih.govnih.gov Various analogues incorporating this ring system have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines.

One study investigated dispiro indenoquinoxaline pyrrolidine quinolone analogues and found that a specific compound exhibited good biological activity against both MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 17 µM and 19 µM, respectively. nih.gov Another class of compounds, indolyl-thiazolyl-pyrrolopyridines, also demonstrated potent antiproliferative effects. Two derivatives from this series showed activity against all tested human cell lines with GI50 (50% growth inhibition) values ranging from the micromolar to the nanomolar scale (0.03 to 14.2 µM). researchgate.net

Furthermore, hybrid molecules containing the pyrrolidine ring have shown promise. Spiropyrrolidine oxindole derivatives were developed as novel inhibitors of GPX4/MDM2, which are involved in cancer cell proliferation. A 6-Cl-substituted version of these compounds showed high activity in suppressing MDM2-mediated p53 degradation and GPX4 levels in MCF-7 breast cancer cells, with a Ki (inhibition constant) of 0.24 µM. nih.gov Pyrrolidine-containing derivatives have also been designed as antagonists of the CXCR4 receptor, which plays a role in cancer metastasis. One such compound demonstrated a strong ability to inhibit CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM. nih.gov

Table 4: In Vitro Anticancer Activity of Pyrrolidine Analogues

| Compound Class | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Dispiro Pyrrolidine Quinolone | MCF-7 (Breast) | IC50 | 17 µM |

| Dispiro Pyrrolidine Quinolone | HeLa (Cervical) | IC50 | 19 µM |

| Indolyl-Thiazolyl-Pyrrolopyridine | Various Human Cell Lines | GI50 | 0.03 - 14.2 µM |

| Spiropyrrolidine Oxindole | MCF-7 (Breast) | Ki | 0.24 µM |

| Pyrrolidine-containing CXCR4 Antagonist | N/A (Functional Assay) | IC50 | 0.25 nM |

Data compiled from studies on various pyrrolidine derivatives. nih.govnih.govresearchgate.net

Antiarrhythmic and Antihypertensive Effects in Anesthetized Animal Models

Piperidine derivatives have been identified as a promising class of compounds for the development of new antiarrhythmic agents. nih.gov Their efficacy has been assessed in several anesthetized canine and rodent models of cardiac arrhythmia.

A novel Ca2+ channel blocker featuring a piperidine core, AH-1058, was evaluated in canine models of ventricular arrhythmia induced by epinephrine, digitalis, and two-stage coronary ligation. nih.gov Intravenous administration of AH-1058 effectively suppressed arrhythmias in all models. A notable characteristic of AH-1058 was its long-lasting antiarrhythmic action and a more selective inhibitory effect on cardiac Ca2+ channels compared to those in vascular tissue, resulting in only weak hypotensive effects. nih.gov This contrasts with the typical Ca2+ channel blocker verapamil, which produced severe hypotension in the same models. nih.gov

In a separate study, two newly synthesized fluorinated ethynylpiperidine derivatives, LAS-286 and LAS-294, were investigated for their antiarrhythmic potential in an aconitine-induced arrhythmia model in rats. nih.gov The results showed that LAS-294 had a pronounced preventive antiarrhythmic effect, successfully preventing the development of arrhythmia in 90% of the animals tested at a low dosage. nih.gov These findings highlight the potential of piperidine-based structures to serve as scaffolds for new antiarrhythmic drugs with unique pharmacological profiles. nih.gov

Table 5: Antiarrhythmic Effects of Piperidine Analogues in Animal Models

| Compound | Animal Model | Arrhythmia Induction | Key Finding |

|---|---|---|---|

| AH-1058 | Canine | Epinephrine, Digitalis, Coronary Ligation | Effective suppression of ventricular arrhythmias with weak hypotensive effects. nih.gov |

| LAS-294 | Rat | Aconitine | Pronounced preventive effect, protecting 90% of animals. nih.gov |

Antiplasmodial Activity in In Vitro Parasite Growth Inhibition Assays

The search for new antimalarial agents has led to the exploration of various heterocyclic compounds, including those containing piperidine and pyrrolidine moieties. nih.govresearchgate.net These structures have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In one study, a series of piperazine and pyrrolidine derivatives were synthesized and tested for their in vitro activity against the chloroquine-resistant (FCR-3) strain of P. falciparum. nih.gov The investigation revealed that the presence of specific structural features, including a hydroxyl group and a propane chain, was crucial for the observed antiplasmodial activity. nih.gov Several compounds from the tested aryl-alcohol series were able to inhibit 50% of parasite growth at concentrations of 10 µM or less. nih.gov The most potent compound identified in this series was 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, which demonstrated an IC50 value of 0.5 µM against P. falciparum. nih.gov This compound was found to be approximately 20 to 40 times more active against the parasite than against mammalian cells, indicating a degree of selectivity. nih.gov

Table 6: Antiplasmodial Activity of a Piperazine Analogue

| Compound | P. falciparum Strain | Activity Metric | Value |

|---|---|---|---|

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | FCR-3 (Chloroquine-resistant) | IC50 | 0.5 µM |

Data from an in vitro parasite growth inhibition assay. nih.gov

CXCR4 Inhibition in In Vitro Assays

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a significant therapeutic target in various pathologies, including cancer metastasis, HIV entry, and inflammatory diseases. Consequently, the development of small molecule inhibitors of CXCR4 has been an area of intense research. While direct in vitro data for this compound is not extensively available in publicly accessible literature, the pharmacological characterization of its structural analogues provides valuable insights into the potential CXCR4 inhibitory activity of this chemical scaffold. The core structure, featuring both a piperidine and a pyrrolidine ring connected by a propyl linker, is a recurring motif in a number of potent CXCR4 antagonists.

Research into novel CXCR4 antagonists has led to the exploration of various scaffolds, including those incorporating piperidine and pyrrolidine moieties. These studies often involve a series of in vitro assays to determine the potency and mechanism of action of the synthesized compounds. The primary assays utilized include competitive binding assays, calcium flux assays, and cell migration or chemotaxis assays.

One study focused on the design and synthesis of novel CXCR4 antagonists based on a pyrrolidine scaffold. This research identified a lead compound, designated as compound 46 , which demonstrated significant potency in in vitro assays nih.gov. In a competitive binding assay using a fluorescently labeled antibody (12G5), compound 46 exhibited a half-maximal inhibitory concentration (IC50) of 79 nM, indicating its strong affinity for the CXCR4 receptor. Furthermore, in a functional assay measuring the inhibition of CXCL12-induced cytosolic calcium flux, compound 46 displayed an even more potent IC50 of 0.25 nM nih.gov.

The inhibitory effect of these analogues on the downstream signaling of CXCR4 activation is a critical aspect of their in vitro characterization. The CXCL12/CXCR4 axis activation leads to cellular responses such as chemotaxis, which is a key process in cancer cell metastasis. In a transwell invasion assay, a standard in vitro model to assess cell migration, compound 46 was shown to significantly mitigate CXCL12-mediated cell migration, further confirming its antagonistic activity on the CXCR4 pathway nih.gov.

Another area of investigation has been the development of piperidine-based CXCR4 modulators. For instance, a hit compound identified from the ZINC chemical database, ZINC72372983 , which incorporates a piperidine moiety, demonstrated a binding affinity of 100 nM for CXCR4 and resulted in a 69% inhibition of chemotaxis at the same concentration nih.gov. Rational drug design based on this hit led to the synthesis of a novel compound, Z7R , with a significantly improved nanomolar affinity (IC50 = 1.25 nM) and enhanced chemotaxis inhibition (78.5%) nih.gov. These findings underscore the importance of the piperidine scaffold in achieving high-potency CXCR4 antagonism.

The following table summarizes the in vitro CXCR4 inhibition data for representative analogues of this compound.

| Compound ID | Assay Type | IC50 | Source |

| Compound 46 | Competitive Binding (12G5) | 79 nM | nih.gov |

| Compound 46 | Calcium Flux | 0.25 nM | nih.gov |

| ZINC72372983 | Chemotaxis Inhibition | 69% at 100 nM | nih.gov |

| Z7R | Binding Affinity | 1.25 nM | nih.gov |

| Z7R | Chemotaxis Inhibition | 78.5% | nih.gov |

These in vitro studies on structurally related compounds highlight the potential of the this compound scaffold as a basis for the development of potent CXCR4 inhibitors. The combination of the piperidine and pyrrolidine rings appears to be a favorable structural feature for interacting with the CXCR4 receptor and disrupting its signaling pathways. Further research involving the direct synthesis and in vitro evaluation of this compound and its close analogues would be necessary to definitively characterize its CXCR4 inhibitory profile.

Mechanistic Investigations of 3 3 Pyrrolidin 1 Yl Propyl Piperidine Analogues in Preclinical Settings

Elucidation of Ligand-Target Interactions at a Molecular Level

The binding of 3-(3-(Pyrrolidin-1-yl)propyl)piperidine analogues to their biological targets is dictated by a combination of steric and electronic factors inherent in their molecular structure. The piperidine (B6355638) and pyrrolidine (B122466) rings, both saturated nitrogen-containing heterocycles, are key pharmacophoric elements that can engage in various non-covalent interactions with receptor binding pockets.

The three-carbon propyl linker provides conformational flexibility, allowing the two heterocyclic rings to adopt an optimal spatial orientation for simultaneous interaction with different sub-pockets of a receptor. The length and nature of this linker are critical determinants of potency and selectivity. Modifications to this linker in analogous compounds have been shown to significantly alter receptor affinity and functional activity.

Analysis of Intracellular Signaling Pathway Modulation

Given that many analogues of this compound target GPCRs, their binding is expected to modulate intracellular signaling cascades. GPCRs transduce extracellular signals into intracellular responses primarily through their interaction with heterotrimeric G proteins, which are classified into several families (Gαs, Gαi/o, Gαq/11, and Gα12/13). pharmaffiliates.comnih.gov

Activation of these G proteins initiates a variety of downstream signaling events:

Gαs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Gαi/o-coupled receptors inhibit adenylyl cyclase, resulting in decreased cAMP levels.

Gαq/11-coupled receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). ensky-chemical.com

While direct evidence for this compound is lacking, studies on analogous compounds acting on receptors like the histamine (B1213489) H3 receptor, which is a GPCR, demonstrate modulation of neurotransmitter release through these pathways. nih.gov For example, antagonists of the H3 receptor, a Gαi/o-coupled receptor, lead to increased synthesis and release of histamine and other neurotransmitters. nih.gov

It is plausible that this compound analogues could modulate these key second messenger systems, depending on the specific receptor subtype they interact with and whether they act as agonists, antagonists, or inverse agonists. The ultimate cellular response would be a consequence of the intricate interplay between these signaling pathways.

Characterization of Receptor Allosteric Modulation versus Orthosteric Binding

Pharmacological agents can interact with receptors at two principal sites: the orthosteric site, which is the binding site for the endogenous ligand, and allosteric sites, which are topographically distinct. nih.gov Orthosteric ligands directly compete with the endogenous agonist, whereas allosteric modulators bind to a different site and can alter the receptor's affinity for the orthosteric ligand and/or its efficacy in eliciting a functional response. nih.govnih.gov

The development of allosteric modulators is an area of intense research as they can offer greater subtype selectivity and a more nuanced modulation of receptor function. nih.gov Some complex molecules, known as bitopic ligands, are designed to simultaneously interact with both the orthosteric and an allosteric site, often resulting in unique pharmacological profiles. nih.govmdpi.com

There is no direct evidence to classify this compound as either an orthosteric or allosteric ligand. However, the relatively simple and flexible structure of the molecule is characteristic of fragments often used to build orthosteric ligands. It is conceivable that derivatives of this scaffold could be designed to incorporate moieties that interact with allosteric sites. For instance, the addition of bulky aromatic groups could facilitate binding to an allosteric pocket adjacent to the orthosteric site, potentially converting the molecule into an allosteric modulator or a bitopic ligand. Research into allosteric modulation of α1-adrenergic receptors has identified compounds that can positively modulate the receptor's response to endogenous agonists. nih.govnih.govsigmaaldrich.com

Investigation of Adrenolytic Properties

A significant body of preclinical research points towards the potential for analogues of this compound to possess adrenolytic properties, specifically as antagonists of α-adrenergic receptors. nih.gov The α-adrenoceptors are a class of GPCRs that are the primary targets of the catecholamines norepinephrine (B1679862) and epinephrine. ensky-chemical.com

Studies on series of arylpiperazine derivatives bearing a pyrrolidin-2-one fragment have demonstrated affinity for α1- and α2-adrenoceptors. nih.gov These compounds were shown to have hypotensive and anti-arrhythmic activities, which are consistent with α-adrenoceptor blockade. The presence of the piperazine (B1678402) ring (a close analogue of piperidine) was found to be a critical structural feature for this activity. nih.gov

The general structure of this compound shares features with known α-adrenoceptor antagonists. The basic amine functions of the piperidine and pyrrolidine rings can mimic the catecholamine structure and interact with the binding site of adrenergic receptors. Antagonism at these receptors would lead to a blockade of the physiological effects of adrenaline and noradrenaline, such as vasoconstriction, resulting in a lowering of blood pressure. The specific subtype selectivity (e.g., α1A, α1B, α1D, or α2A, α2B, α2C) would depend on the precise conformational arrangement of the molecule within the receptor's binding pocket.

While direct experimental data for this compound is not available, the consistent findings of adrenolytic activity in structurally related compounds strongly suggest that this is a promising area for further investigation of its pharmacological profile.

Computational and Cheminformatic Approaches in the Study of 3 3 Pyrrolidin 1 Yl Propyl Piperidine Analogues

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of 3-(3-(pyrrolidin-1-yl)propyl)piperidine analogues at their target receptors.

Research on pyrrolidin-2-one derivatives, which share structural similarities with the core compound, highlights the utility of molecular docking in identifying potential inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov In these studies, analogues are docked into the active site of the protein to predict their binding affinity and interaction patterns. For example, specific analogues have demonstrated higher docking scores than existing drugs like donepezil, indicating a strong potential for inhibitory activity. nih.gov

The interaction profiling reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and cation-pi interactions, that stabilize the ligand-protein complex. For instance, the piperidine (B6355638) and pyrrolidine (B122466) moieties can engage in various interactions within a binding pocket. nih.gov The analysis of these interactions is fundamental for structure-activity relationship (SAR) studies, providing a rational basis for designing more effective analogues.

Table 1: Example Docking Scores of Pyrrolidin-2-one Analogues against Acetylcholinesterase (AChE)

| Compound | Docking Score (kcal/mol) |

|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.057 |

| Donepezil (Reference Drug) | -17.257 |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. mdpi.com Following molecular docking, MD simulations are often performed to validate the predicted binding modes and assess the stability of the interactions.

For analogues of this compound, MD simulations can reveal how the ligand and protein adapt to each other upon binding. These simulations, often run for nanoseconds, track the atomic movements and energy fluctuations of the system. nih.gov The stability of the complex can be evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates how much the structures deviate from their initial docked pose. mdpi.complos.org

MD simulations can also highlight the importance of specific residues in the binding site and the role of water molecules in mediating interactions. mdpi.com This detailed understanding of the dynamic behavior of the ligand-protein complex is crucial for optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com For this compound analogues, QSAR studies can be used to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These models consider the three-dimensional properties of molecules, such as their shape and electrostatic fields, to build a predictive model. mdpi.com A study on pyrrolidin-2-one derivatives successfully developed a 3D-QSAR model with high predictive power, indicated by R² and Q² values of 0.9639 and 0.8779, respectively. nih.gov Such models can predict the inhibitory concentration (IC₅₀) of new analogues with a high degree of accuracy. nih.gov

Table 2: Statistical Parameters of a 3D-QSAR Model for Pyrrolidin-2-one Analogues

| Parameter | Value |

|---|---|

| R² (Coefficient of Determination) | 0.9639 |

| Q² (Cross-validated R²) | 0.8779 |

This table is interactive and can be sorted by clicking on the column headers.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is highly effective for discovering novel analogues of this compound with desired biological activities.

The process often begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for binding to the target. mdpi.com This model is then used to filter large compound databases, selecting only those molecules that match the pharmacophore. The resulting hits can then be subjected to molecular docking and other computational analyses to further refine the selection. nih.gov This hierarchical approach allows for the efficient screening of millions of compounds to identify a manageable number of promising candidates for synthesis and biological testing.

Prediction of Ionization States (pKa) and Protonation Patterns

The ionization state, or protonation pattern, of a molecule can significantly influence its binding to a biological target and its pharmacokinetic properties. nih.gov The pKa value is a measure of the acidity or basicity of a compound and determines its charge at a given pH. For analogues of this compound, which contain basic nitrogen atoms in the piperidine and pyrrolidine rings, predicting the pKa is crucial.

Computational methods can accurately predict the pKa values of small molecules. nih.gov These predictions are important because the protonation state affects the molecule's ability to form hydrogen bonds and electrostatic interactions with the target protein. nih.gov For example, the piperidine and pyrrolidine nitrogens are likely to be protonated at physiological pH, allowing them to act as hydrogen bond donors. researchgate.net Understanding the precise protonation patterns of different analogues is essential for accurate molecular docking and MD simulations.

Conformational Energy Analysis and Potential Energy Surface Mapping

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational energy analysis is used to identify the low-energy, and therefore most probable, conformations of a molecule. researchgate.net For flexible molecules like this compound and its analogues, this analysis is particularly important.

By mapping the potential energy surface, researchers can identify the stable conformers and the energy barriers between them. researchgate.net This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site. Computational methods, such as Density Functional Theory (DFT), are often used to perform these calculations and to optimize the geometry of different conformers. researchgate.net The resulting conformational information can be used to improve the accuracy of molecular docking and QSAR studies.

The Strategic Evolution of Piperidine and Pyrrolidine Derivatives in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of innovation, driven by the need to develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Within this dynamic field, the piperidine and pyrrolidine rings have emerged as privileged scaffolds, forming the core of numerous approved drugs and clinical candidates. The exploration of derivatives containing these saturated heterocyclic motifs, such as this compound, has led to significant advancements in the design of multi-target ligands and the application of sophisticated medicinal chemistry strategies. This article delves into the discovery and development of related piperidine and pyrrolidine derivatives, with a focus on scaffold hopping, bioisosteric replacement, and the exploration of alternative heterocyclic systems.

Future Perspectives and Research Directions for 3 3 Pyrrolidin 1 Yl Propyl Piperidine Scaffold

Advanced Synthetic Methodologies for Enhanced Structural Diversity

The exploration of the chemical space around the 3-(3-(pyrrolidin-1-yl)propyl)piperidine core is crucial for establishing comprehensive structure-activity relationships (SAR). Future research will likely focus on the development of advanced synthetic methodologies to achieve greater structural diversity. While classical approaches to the synthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives are well-established, novel strategies are needed to efficiently generate a wide array of analogues. nih.govnih.gov

Key areas for advancement include:

Stereoselective Synthesis: The development of robust stereoselective methods will be paramount for accessing specific stereoisomers of the core scaffold and its derivatives. nih.gov This is critical as different stereoisomers can exhibit distinct pharmacological profiles. nih.gov

Late-Stage Functionalization: Techniques that allow for the modification of the scaffold at a late stage of the synthetic route are highly desirable. This would enable the rapid generation of a diverse set of analogues from a common intermediate, accelerating the drug discovery process.

Combinatorial Chemistry and High-Throughput Synthesis: The integration of combinatorial chemistry principles and automated high-throughput synthesis platforms will facilitate the creation of large, diverse libraries of compounds based on the this compound scaffold. This will be instrumental in screening for novel biological activities.

| Synthetic Approach | Potential Advantages |

| Asymmetric Catalysis | High enantiomeric and diastereomeric purity |

| C-H Activation | Direct functionalization of the scaffold, improving atom economy |

| Flow Chemistry | Improved reaction control, safety, and scalability |

| Multicomponent Reactions | Increased molecular complexity in a single step tandfonline.com |

Elucidation of Undiscovered Biological Activities and Target Interactions

While the this compound scaffold may have known interactions with certain biological targets, a significant opportunity lies in the elucidation of undiscovered biological activities. High-throughput screening (HTS) of compound libraries derived from this scaffold against a broad range of biological targets will be a key strategy.

Future research should focus on:

Phenotypic Screening: Employing phenotypic screening assays using relevant cell-based or whole-organism models can uncover unexpected therapeutic effects without a preconceived target.

Target Deconvolution: Once a compound with an interesting phenotype is identified, target deconvolution techniques, such as chemical proteomics and affinity chromatography, will be essential to identify its molecular target(s).

In Silico Target Prediction: Computational methods, including molecular docking and pharmacophore modeling, can be used to predict potential biological targets for novel analogues, guiding experimental validation. The pyrrolidine moiety is a versatile scaffold found in numerous biologically active compounds, suggesting a wide range of potential targets. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Ligand Design

Key applications of AI and ML in this context include:

Generative Models for De Novo Design: Generative adversarial networks (GANs) and other deep learning models can be trained to design novel molecules with desired properties based on the this compound scaffold. acs.org

Predictive Modeling for ADMET Properties: ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced QSAR models can be built to predict the biological activity of new analogues, prioritizing the synthesis of the most promising compounds. nih.gov

| AI/ML Application | Impact on Ligand Design |

| De Novo Design | Generation of novel, synthesizable structures with desired properties |

| Predictive ADMET | Early identification of compounds with poor pharmacokinetic profiles |

| QSAR | Prioritization of synthetic efforts towards high-potency compounds |

Exploration of New Therapeutic Applications in Preclinical Disease Models

The unique structural features of the this compound scaffold suggest its potential for a wide range of therapeutic applications. Once promising lead compounds have been identified and optimized, their efficacy must be evaluated in relevant preclinical disease models.

Future research directions should include:

Expansion into New Disease Areas: While initial studies may focus on a specific disease, the broad biological potential of this scaffold warrants its investigation in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and oncology.

In Vivo Efficacy Studies: Rigorous testing in animal models of disease will be crucial to demonstrate the in vivo efficacy and therapeutic potential of lead candidates.

Biomarker Discovery: The identification of biomarkers that correlate with the therapeutic response to these compounds will be important for future clinical development.

Mechanistic Studies on Selectivity and Polypharmacology of Designed Analogues

A deep understanding of the molecular mechanisms underlying the activity of compounds derived from the this compound scaffold is essential for their successful development. This includes elucidating the basis of their target selectivity and exploring the potential for beneficial polypharmacology.

Key areas of investigation will involve:

Structural Biology: X-ray crystallography and cryo-electron microscopy studies of ligand-target complexes will provide detailed insights into the binding modes of these compounds and the molecular basis for their selectivity.

Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively characterize the binding kinetics and thermodynamics of ligand-target interactions.

Systems Biology Approaches: Investigating the effects of these compounds on global cellular pathways and networks can help to uncover polypharmacological effects and potential off-target activities. A derivative, 3-[3-hydroxyphenyl-N-(1-propyl) piperidine], has shown selective effects on neurochemical pathways, suggesting the potential for subtype selectivity within receptor families. nih.gov

Q & A

Q. What are the key considerations for synthesizing 3-(3-(Pyrrolidin-1-yl)propyl)piperidine with high purity?

Methodological Answer:

- Reagent Selection : Use hydrogen chloride (HCl) or potassium carbonate (K₂CO₃) for pH control during intermediate steps, as these reagents minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity, while post-synthesis washing with methanol improves purity .

- Temperature Control : Maintain reactions at 25–50°C to balance reaction kinetics and thermal degradation risks .

- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate) effectively isolates the target compound.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidine N-CH₂ and piperidine ring protons) and confirm backbone connectivity .

- Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M+H]⁺ at m/z 211.2) and fragmentation patterns to validate the structure .

- HPLC-PDA : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile:water (70:30) at 1 mL/min ensures >98% purity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., alkylation of pyrrolidine) .

- Reaction Path Search : Tools like GRRM17 or AFIR simulate intermediates and byproducts, enabling selective route design .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for new derivatives (e.g., Bayesian optimization for yield improvement) .

Q. How can researchers resolve discrepancies in pharmacological data across studies?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from PubChem and independent studies, adjusting for variables (e.g., assay type, cell lines) to identify outliers .

- Dose-Response Reevaluation : Replicate conflicting studies using standardized protocols (e.g., fixed incubation time, controlled ATP levels in viability assays) .

- Collaborative Validation : Engage in open-data platforms to share raw datasets and harmonize analytical methods .

Q. What in silico strategies best predict the biological activity and toxicity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against targets like sigma-1 receptors; prioritize poses with ΔG < −7 kcal/mol .

- ADMET Prediction : SwissADME evaluates BBB permeability (e.g., TPSA < 60 Ų for CNS activity) and CYP inhibition risks .

- Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., structural alerts for reactive metabolites) and LD50 values .

Q. What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Storage Conditions : Store in amber vials at −20°C under nitrogen to prevent oxidation; monitor moisture levels with silica gel packs .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Q. How can reactor design principles improve scalability for gram-to-kilogram synthesis?

Methodological Answer:

- Continuous Flow Systems : Microreactors with residence time <5 minutes enhance heat transfer and reduce side-product formation .

- Catalyst Immobilization : Silica-supported Pd catalysts enable reuse over 10 cycles, minimizing metal leaching .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring consistency at scale .

Q. How should researchers manage large datasets from high-throughput screening?

Methodological Answer:

- Data Integration Tools : KNIME or Pipeline Pilot automate data aggregation from LC-MS, NMR, and bioassays .

- Cloud-Based Platforms : AWS S3 or Google Cloud Storage enable secure, collaborative analysis of multi-terabyte datasets .

- Statistical Filtering : Apply Benjamini-Hochberg correction (FDR <0.05) to prioritize hits with significant activity .

Q. What strategies are effective for designing and evaluating structural analogs?

Methodological Answer:

- Bioisosteric Replacement : Substitute pyrrolidine with azetidine to modulate lipophilicity (clogP ±0.5) while retaining affinity .

- Free-Wilson Analysis : Quantify substituent contributions to activity (e.g., 3-position alkyl chains vs. aromatic groups) .

- Crystallography : Co-crystallize analogs with target proteins (e.g., monoamine oxidases) to validate binding modes .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to 0.1N HCl/NaOH (40°C, 72 hours) and analyze degradation products via LC-MS .

- Arrhenius Modeling : Calculate activation energy (Ea) from accelerated stability data (25–60°C) to predict shelf life .

- Excipient Screening : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations stored at 25°C/60% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products